Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Differentiation from the 2,4-Difluoro Regioisomer
The calculated partition coefficient (XLogP3) for 3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide is 2.9 [1]. In contrast, the 2,4-difluoro regioisomer (2,4-difluoro-N-[4-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide) has a computed XLogP3 of 3.5, representing a +0.6 log unit increase in lipophilicity [2]. Additionally, the target compound possesses a TPSA of 74.6 Ų, which, when combined with its lower logP, places it in a more favorable region of the CNS multiparameter optimization (MPO) desirability space than its 2,4-difluoro counterpart. This difference is quantifiable and meaningful for programs requiring finely tuned pharmacokinetic properties.
| Evidence Dimension | Computed lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.9; TPSA = 74.6 Ų |
| Comparator Or Baseline | 2,4-difluoro-N-[4-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide: XLogP3 = 3.5 |
| Quantified Difference | Δ XLogP3 = -0.6 (Target is less lipophilic) |
| Conditions | Values computed using XLogP3 3.0 and Cactvs 3.4.8.18 algorithms as implemented in PubChem [1][2]. |
Why This Matters
In CNS drug discovery, a ΔXLogP3 of 0.6 can be the difference between a brain-penetrant candidate and one restricted to the periphery, directly impacting procurement decisions for in vivo efficacy models.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 23603642, Computed Properties. (2026). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 13314320, 2,4-difluoro-N-[4-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide. (2026). View Source
